N-cyclohexylcyclohexanamine;(2R)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid
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Overview
Description
N-cyclohexylcyclohexanamine;(2R)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid is a compound that combines an amino acid derivative with dicyclohexylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid typically involves the protection of the amino group, followed by the introduction of the prop-2-en-1-yloxycarbonyl group. The reaction conditions often include the use of organic solvents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and reaction time to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid is used as a building block for the synthesis of more complex molecules. It can be used in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study enzyme interactions and protein modifications. It may serve as a substrate or inhibitor in various biochemical assays.
Medicine
In medicine, the compound has potential applications in drug development. It can be used to design new therapeutic agents targeting specific pathways or receptors.
Industry
In the industrial sector, this compound can be used in the production of polymers, coatings, and other materials. Its unique chemical properties make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of (2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include signal transduction, metabolic processes, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- (2R)-2-{[(prop-2-en-1-yloxy)carbonyl]amino}hex-5-ynoic acid
- N-(((9H-fluoren-9-yl)methoxy)carbonyl)-S-(((prop-2-en-1-yloxy)carbonyl)amino)-L-cysteine
Uniqueness
Compared to similar compounds, (2R)-3-phenyl-2-{[(prop-2-en-1-yloxy)carbonyl]amino}propanoic acid stands out due to its specific structural features and reactivity. Its phenyl group and prop-2-en-1-yloxycarbonyl moiety provide unique chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;(2R)-3-phenyl-2-(prop-2-enoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO4.C12H23N/c1-2-8-18-13(17)14-11(12(15)16)9-10-6-4-3-5-7-10;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h2-7,11H,1,8-9H2,(H,14,17)(H,15,16);11-13H,1-10H2/t11-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWUDPXYWHZZKS-RFVHGSKJSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)NC(CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCOC(=O)N[C@H](CC1=CC=CC=C1)C(=O)O.C1CCC(CC1)NC2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H38N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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